molecular formula C9H7F3O3S B11747028 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone

Cat. No.: B11747028
M. Wt: 252.21 g/mol
InChI Key: AQAGYPGQGCDZEW-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone typically involves the reaction of 4-(Trifluoromethylsulfonyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:

The presence of the trifluoromethylsulfonyl group in this compound imparts unique characteristics, such as increased electronegativity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O3S/c1-6(13)7-2-4-8(5-3-7)16(14,15)9(10,11)12/h2-5H,1H3

InChI Key

AQAGYPGQGCDZEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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